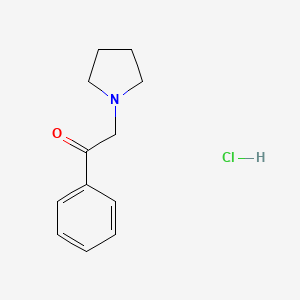
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl. It is a hydrochloride salt form of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one, which is known for its applications in various fields of scientific research. This compound is characterized by its phenyl group attached to a pyrrolidine ring via an ethanone linkage.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.
Mode of Action
this compound acts as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to an increase in the extracellular concentrations of these neurotransmitters. This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron .
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity in these pathways, leading to increased stimulation of the central nervous system .
Pharmacokinetics
These include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form . These metabolic processes can impact the compound’s bioavailability and duration of action.
Result of Action
The inhibition of dopamine and norepinephrine reuptake by this compound can lead to a range of effects at the molecular and cellular levels. These include increased energy and psychomotor activity, comparable to the effects of substances like cocaine and methamphetamine .
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride is known to interact with various enzymes and proteins. For instance, it has been suggested that it can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential . This indicates that it may interact with the dopamine and norepinephrine transporters, proteins that play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft.
Cellular Effects
In terms of cellular effects, this compound’s inhibition of dopamine and norepinephrine uptake can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism . By altering the levels of these neurotransmitters, it can influence the activity of various signaling pathways and potentially affect the expression of genes related to neurotransmitter synthesis, release, and reuptake.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as the dopamine and norepinephrine transporters . By binding to these transporters, it inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission and changes in neuronal activity.
Metabolic Pathways
It has been suggested that it undergoes oxidation of the pyrrolidine ring to the corresponding pyrrolidone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of phenylacetone with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of benzoic acid or phenylacetic acid.
Reduction: Formation of 1-phenyl-2-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
α-Pyrrolidinopropiophenone (α-PPP): Similar structure but with a propionyl group instead of an ethanone group.
α-Pyrrolidinobutiophenone (α-PBP): Contains a butyrophenone group, leading to different pharmacological properties.
α-Pyrrolidinovalerophenone (α-PVP): Features a valerophenone group, resulting in distinct effects and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTVGHCPCMYIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
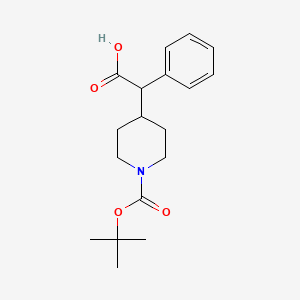
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)
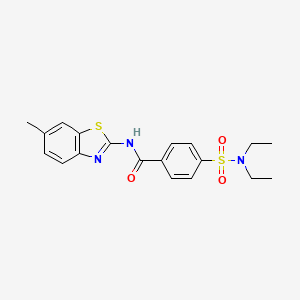
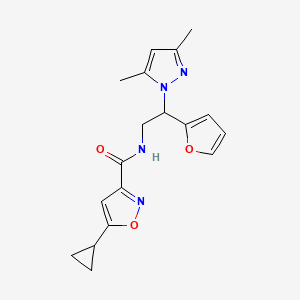
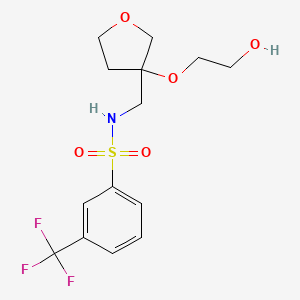
![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3020225.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
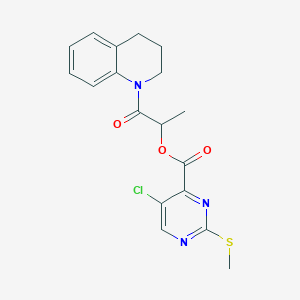
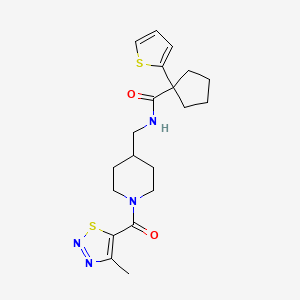
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)
![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)
